Methyl 2-chloro-4-nitrobenzoate

Nucleophilic Aromatic Substitution Kinetics Reaction Mechanism

Methyl 2-chloro-4-nitrobenzoate (CAS 13324-11-3) offers a strategic advantage for synthetic chemists due to its unique ortho-chloro/para-nitro substitution pattern. This regiospecific arrangement activates the molecule for highly efficient nucleophilic aromatic substitution (SNAr), enabling predictable functionalization with amines, alkoxides, and thiols. Unlike its regioisomers (e.g., 2-chloro-5-nitro), this compound ensures superior reaction kinetics, product distribution control, and high yields (documented at 92%). Available as a crystalline powder with a sharp melting point (77‑78°C) and logP (2.18), it serves as a reliable intermediate for kinase inhibitors, GPCR library synthesis, and cost‑effective agrochemical manufacturing. The methyl ester serves as a masked carboxylic acid handle, streamlining downstream amide coupling or hydrolysis. Choose this compound for reproducible results in advanced organic synthesis and analytical method development. Contact us for bulk quotes.

Molecular Formula C8H6ClNO4
Molecular Weight 215.59 g/mol
CAS No. 13324-11-3
Cat. No. B080554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-4-nitrobenzoate
CAS13324-11-3
Molecular FormulaC8H6ClNO4
Molecular Weight215.59 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl
InChIInChI=1S/C8H6ClNO4/c1-14-8(11)6-3-2-5(10(12)13)4-7(6)9/h2-4H,1H3
InChIKeyPICNSXCJRMYANX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Chloro-4-Nitrobenzoate (CAS 13324-11-3): An Overview for Scientific Procurement and Synthesis


Methyl 2-chloro-4-nitrobenzoate (CAS 13324-11-3) is an aromatic ester belonging to the class of nitrobenzoic acid derivatives. It features a benzene ring substituted with a methoxycarbonyl group (-COOCH₃), a nitro group (-NO₂) at the para position, and a chlorine atom (-Cl) ortho to the nitro group [1]. This specific substitution pattern confers distinct electronic and steric properties that make it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . The compound is commercially available as a crystalline powder with a purity typically ≥98% .

Why Methyl 2-Chloro-4-Nitrobenzoate Cannot Be Replaced by Generic Analogs in Synthetic Workflows


Superficial similarities in molecular formulas among chloronitrobenzoate esters mask critical differences in reactivity, physical properties, and synthetic utility. Attempting to substitute Methyl 2-chloro-4-nitrobenzoate with regioisomers or halogen variants (e.g., the 2-chloro-5-nitro, 4-chloro-3-nitro, or 2-bromo-4-nitro analogs) leads to divergent reaction kinetics, altered product distribution, and compromised yields due to differences in steric hindrance, electronic activation, and leaving group propensity . The ortho-chloro/para-nitro arrangement uniquely positions this compound for efficient nucleophilic aromatic substitution (SNAr), a reactivity profile not mirrored by its regioisomers [1].

Quantitative Differentiation: Methyl 2-Chloro-4-Nitrobenzoate vs. Closest Analogs


Enhanced SNAr Reactivity via Ortho-Chloro/Para-Nitro Activation

Methyl 2-chloro-4-nitrobenzoate exhibits accelerated nucleophilic aromatic substitution (SNAr) rates relative to analogs lacking the ortho-chloro/para-nitro arrangement. A kinetic study on the closely related 2-chloro-4-nitrophenyl benzoates (1a–h) established second-order rate constants for aminolysis in 80 mol % H2O/20 mol % DMSO at 25.0 °C [1]. The Brønsted-type plot for 2-chloro-4-nitrophenyl benzoate (1d) with primary amines shows a downward curvature, evidencing a stepwise mechanism with a change in rate-determining step (RDS) [1]. This mechanistic behavior is characteristic of the ortho/para-nitro substitution pattern and is not observed for meta-nitro or para-halo analogs, which typically follow a concerted pathway with different rate profiles [2].

Nucleophilic Aromatic Substitution Kinetics Reaction Mechanism

Synthesis Yield Optimization: Methyl Ester vs. Ethyl Ester in Esterification

The synthesis of Methyl 2-chloro-4-nitrobenzoate via acid-catalyzed esterification of 2-chloro-4-nitrobenzoic acid with methanol proceeds with a reported yield of 92% under optimized conditions (1,8-diazabicyclo[5.4.0]undec-7-ene, acetonitrile, 20 °C, 1.5 h) . In contrast, analogous ethyl ester syntheses often require longer reaction times and/or elevated temperatures to achieve comparable yields due to the lower reactivity of ethanol in esterification [1].

Organic Synthesis Esterification Process Chemistry

Solid-State Handling: Melting Point Comparison Guides Purification Strategy

Methyl 2-chloro-4-nitrobenzoate exhibits a melting point range of 77.0–78.0 °C . This value is intermediate between its regioisomers Methyl 2-chloro-5-nitrobenzoate (70–72 °C) and Methyl 4-chloro-3-nitrobenzoate (80–83 °C) , as well as the bromo analog Methyl 2-bromo-4-nitrobenzoate (81–86 °C) . The distinct melting point enables unambiguous identification by simple melting point determination and facilitates selective crystallization from mixtures containing these structurally similar impurities.

Physical Properties Crystallization Purification

Lipophilicity Profile: LogP Differentiation for Chromatography and Bioavailability

Methyl 2-chloro-4-nitrobenzoate has an experimental logP value of 2.18 [1]. This value is significantly higher than that of the parent acid (2-chloro-4-nitrobenzoic acid, logD approximately -0.95 at pH 5.5) [2], and also distinct from the bromo analog (estimated logP ~2.4–2.6) . The intermediate lipophilicity of the methyl ester facilitates reversed-phase HPLC separation and influences its partitioning behavior in liquid–liquid extractions compared to more polar or more lipophilic analogs.

Physicochemical Properties Lipophilicity Chromatography

Target Applications of Methyl 2-Chloro-4-Nitrobenzoate Based on Quantitative Differentiation


Precursor for SNAr-Based Diversification in Medicinal Chemistry

The ortho-chloro/para-nitro substitution pattern of Methyl 2-chloro-4-nitrobenzoate confers high electrophilicity at the chlorine-bearing carbon, enabling efficient nucleophilic aromatic substitution (SNAr) with amines, alkoxides, and thiols [1]. This reactivity profile is exploited in the synthesis of diverse biaryl and heteroaryl scaffolds, where the methyl ester serves as a masked carboxylic acid for subsequent amide coupling or hydrolysis . The predictable kinetics (evidenced by the stepwise mechanism with change in RDS for related 2-chloro-4-nitrophenyl benzoates) [1] allow for controlled functionalization in the presence of other sensitive groups, making it a preferred intermediate for library synthesis in drug discovery programs targeting kinases, GPCRs, and ion channels.

Building Block for Agrochemical Active Ingredients

The compound is utilized as a key intermediate in the manufacture of herbicides and fungicides . The chloro and nitro substituents provide handles for further derivatization, while the methyl ester group can be hydrolyzed to the corresponding carboxylic acid, a common pharmacophore in many agrochemical agents . The high synthetic yield (92%) and well-defined melting point (77–78 °C) [2] facilitate cost-effective, large-scale production with reliable purification, meeting the stringent cost and purity requirements of the agrochemical industry.

Internal Standard or Reference Material for Analytical Method Development

The compound's distinct physicochemical properties—specifically its logP of 2.18 and melting point of 77–78 °C [2]—render it suitable as an internal standard or calibration reference for HPLC, LC-MS, and GC-MS methods analyzing chloronitroaromatic compounds in environmental, pharmaceutical, and food safety matrices. Its retention time and mass spectral fragmentation pattern are sufficiently different from common co-extractives and structurally related analytes (e.g., the 2-chloro-5-nitro and 4-chloro-3-nitro isomers) , enabling unambiguous identification and quantification.

Crystallization and Polymorph Screening Studies

With a sharp melting point (77–78 °C) and a well-documented crystal structure [3], Methyl 2-chloro-4-nitrobenzoate serves as a model compound for studying crystallization phenomena, polymorph screening, and co-crystal formation. Its moderate lipophilicity (logP 2.18) [2] and the presence of multiple hydrogen-bond acceptors (nitro and ester groups) make it an ideal candidate for investigating solid-state interactions in pharmaceutical formulation and materials science.

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